benzyl N-(6-fluoropyridin-2-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of benzyl N-(6-fluoropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-fluoropyridin-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Benzyl N-(6-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Benzyl N-(6-fluoropyridin-2-yl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N-(6-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The carbamate group can also act as a prodrug, releasing the active amine upon hydrolysis .
Comparison with Similar Compounds
Benzyl N-(6-fluoropyridin-2-yl)carbamate can be compared with other similar compounds, such as:
Benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate: This compound has a chlorine atom in addition to the fluorine, which can alter its reactivity and selectivity.
Benzyl N-(6-bromopyridin-2-yl)carbamate: The presence of a bromine atom can influence the compound’s chemical properties and its interactions with molecular targets.
Benzyl N-(6-methylpyridin-2-yl)carbamate: The methyl group can affect the compound’s steric and electronic properties, leading to different reactivity and selectivity profiles.
This compound stands out due to its unique combination of a fluorine atom and a carbamate group, which provides a balance of reactivity, selectivity, and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H11FN2O2 |
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Molecular Weight |
246.24 g/mol |
IUPAC Name |
benzyl N-(6-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H11FN2O2/c14-11-7-4-8-12(15-11)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,17) |
InChI Key |
FQAZHSGYLHQZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CC=C2)F |
Origin of Product |
United States |
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